Ethyl6-bromo-5-fluoronicotinate

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for ethyl 6-bromo-5-fluoronicotinate is ethyl 6-bromo-5-fluoropyridine-3-carboxylate . This nomenclature follows these rules:

- Parent structure identification : The base structure is pyridine, a six-membered aromatic ring with one nitrogen atom.

- Substituent numbering : The carboxylate group (-COOEt) at position 3 receives the lowest possible number. Subsequent substituents (bromo at position 6, fluoro at position 5) are numbered accordingly.

- Alphabetical ordering : Substituents are listed alphabetically (bromo before fluoro).

Structural representation :

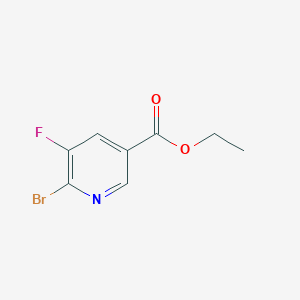

- Molecular formula : $$ \text{C}8\text{H}7\text{BrFNO}_2 $$

- Molecular weight : 248.05 g/mol

- SMILES notation : $$ \text{CCOC(=O)C1=CC(=C(N=C1)Br)F} $$

- 2D structure :

O || EtO-C-O-C || N / \ C C-Br / \ F C

This structure is corroborated by analogous methyl esters, such as methyl 6-bromo-5-fluoronicotinate, which shares identical substitution patterns except for the ester group.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs often employ non-IUPAC naming conventions for practicality:

Common Alternative Names

- Ethyl 5-fluoro-6-bromonicotinate : Prioritizes halogen substituents by alphabetical order.

- 3-Carbethoxy-6-bromo-5-fluoropyridine : Uses the "carbethoxy" prefix for the ethyl ester group.

- 6-Bromo-5-fluoro-pyridine-3-carboxylic acid ethyl ester : Places the acid name before the ester moiety.

Database-Specific Entries

- PubChem : Searches for this compound may yield structurally related derivatives, such as ethyl 6-bromo-2-fluoronicotinate (CID 46311474), which differs in halogen placement.

- ChemicalBook : Entries for methyl 6-bromo-5-fluoronicotinate (CAS 1214336-88-5) provide analogous naming frameworks for the ethyl variant.

Table 1: Nomenclature Comparison with Analogous Compounds

Registry Numbers and CAS Identification Protocols

CAS Number Assignment

The Chemical Abstracts Service (CAS) assigns unique registry numbers to compounds based on molecular structure and substituent arrangement. While the CAS number for ethyl 6-bromo-5-fluoronicotinate is not explicitly listed in the provided sources, its methyl analogue (CAS 1214336-88-5) follows this protocol:

- Parent structure : Pyridine-3-carboxylate.

- Substituent hierarchy : Bromine (position 6) precedes fluorine (position 5).

- Ester group : Methyl or ethyl suffix.

Registry Data for Related Compounds

| Compound | CAS Number | Molecular Formula |

|---|---|---|

| Methyl 6-bromo-5-fluoronicotinate | 1214336-88-5 | $$ \text{C}7\text{H}5\text{BrFNO}_2 $$ |

| 5-Bromo-6-fluoronicotinic acid | 29241-63-2 | $$ \text{C}6\text{H}3\text{BrFNO}_2 $$ |

| Ethyl 6-bromo-2-fluoronicotinate | 46311474 (PubChem) | $$ \text{C}8\text{H}7\text{BrFNO}_2 $$ |

The absence of a CAS number for ethyl 6-bromo-5-fluoronicotinate in available databases suggests it may require registration via CAS’s substance identification workflow, which involves structural verification and bibliographic review.

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

ethyl 6-bromo-5-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3 |

InChI Key |

XGJNWVZPCCMXGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-5-fluoronicotinate can be synthesized through various methods. One common approach involves the bromination and fluorination of ethyl nicotinate. The process typically includes the following steps:

Bromination: Ethyl nicotinate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to yield ethyl 6-bromo-5-fluoronicotinate.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-bromo-5-fluoronicotinate may involve large-scale bromination and fluorination processes. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-fluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 6-bromo-5-fluoronicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-fluoronicotinate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of ethyl 6-bromo-5-fluoronicotinate with its closest analogs:

*Estimated based on substituent contributions.

Key Observations:

- Substituent Effects : Fluorine’s electronegativity and small atomic radius in ethyl 6-bromo-5-fluoronicotinate likely enhance electronic effects (e.g., hydrogen bonding) compared to methyl or chlorine analogs. This may improve binding affinity in drug-target interactions.

- Lipophilicity : Ethyl 5-bromo-4,6-dichloronicotinate has the highest XLogP3 (3.4) , indicating greater lipophilicity due to multiple halogens. In contrast, the fluorine-substituted compound is expected to have lower lipophilicity (~2.8), favoring improved aqueous solubility.

Pharmaceutical Relevance

- Ethyl 5-bromo-6-methylnicotinate : Used in skincare and APIs, likely due to methyl’s metabolic stability.

- Ethyl 5-bromo-4,6-dichloronicotinate : High lipophilicity suggests applications in CNS drugs requiring blood-brain barrier penetration.

- Ethyl 6-bromo-5-fluoronicotinate : Predicted utility in kinase inhibitors (e.g., EGFR or JAK inhibitors), where fluorine improves bioavailability and target selectivity.

Research Findings and Trends

Recent studies highlight halogenated nicotinates as versatile intermediates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.